molecular formula C8H10Br2F2N2 B8047499 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide CAS No. 368873-75-0

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide

Cat. No.: B8047499
CAS No.: 368873-75-0
M. Wt: 331.98 g/mol
InChI Key: KSWNYCDTBNLSDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide is a chemical compound with a complex structure that includes a pyridinium ring substituted with bromine, difluoromethyl, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide typically involves multiple steps, starting with the preparation of the pyridine derivative. The pyridine ring is first functionalized with the appropriate substituents, followed by bromination and subsequent reactions to introduce the difluoromethyl and dimethylamino groups.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized reactors and catalysts to ensure high yield and purity. The process requires careful monitoring of reaction conditions, such as temperature, pressure, and pH, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biological functions.

Comparison with Similar Compounds

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 1-Bromomethyl-4-dimethylamino-pyridinium bromide

  • 1-Bromodifluoromethyl-3-dimethylamino-pyridinium bromide

  • 1-Bromodifluoromethyl-2-dimethylamino-pyridinium bromide

These compounds share similarities in their pyridinium core and bromine substituents but differ in the position and nature of additional functional groups.

Properties

IUPAC Name

1-[bromo(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF2N2.BrH/c1-12(2)7-3-5-13(6-4-7)8(9,10)11;/h3-6H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWNYCDTBNLSDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(F)(F)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447004
Record name 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368873-75-0
Record name Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368873-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide
Reactant of Route 2
Reactant of Route 2
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide
Reactant of Route 3
Reactant of Route 3
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide
Reactant of Route 4
Reactant of Route 4
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide
Reactant of Route 5
Reactant of Route 5
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide
Reactant of Route 6
Reactant of Route 6
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.